3-(diphenylphosphoroso)propan-1-amine
Description
3-(Diphenylphosphoroso)propan-1-amine is an organophosphorus compound featuring a propan-1-amine backbone substituted with a diphenylphosphoroso group (P=O) at the third carbon. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and medicinal applications.
Properties
CAS No. |
19755-32-9 |
|---|---|
Molecular Formula |
C15H18NOP |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(diphenylphosphoroso)propan-1-amine typically involves the reaction of diphenylphosphine with a suitable propan-1-amine derivative. One common method includes the reaction of diphenylphosphine with 3-chloropropan-1-amine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
3-(Diphenylphosphoroso)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphoroso group to a phosphine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Diphenylphosphoroso)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(diphenylphosphoroso)propan-1-amine involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 3-(diphenylphosphoroso)propan-1-amine with structurally or functionally related amines, based on substituent effects, physicochemical properties, and biological activity.
Structural Analogs
Physicochemical Properties
- Polarity: The phosphoryl group in this compound increases polarity compared to non-phosphorus analogs like 3,3-diphenylpropan-1-amine, enhancing solubility in polar solvents .
- Thermal Stability : Derivatives with bulky groups (e.g., hexyloxy) exhibit higher boiling points (229.7°C) due to increased molecular weight and van der Waals interactions .
Key Research Findings
- Coordination Chemistry: Phosphoryl-containing amines are pivotal in forming metal complexes, as seen in β-cyclodextrin-encapsulated bispidinones .
- Structure-Activity Relationships (SAR): Trifluoromethyl groups enhance metabolic stability, while phenoxy groups improve target affinity (e.g., OX03771 vs. OX03050) .
- Safety Profile : GHS hazard data for 3-(diphenylphosphanyl)propan-1-amine hydrochloride indicate irritancy risks, necessitating cautious handling .
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